molecular formula C13H16ClNO2 B2828930 (1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one CAS No. 1164506-63-1

(1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one

Cat. No.: B2828930
CAS No.: 1164506-63-1
M. Wt: 253.73
InChI Key: HYBSAHPNXCCSOM-CMDGGOBGSA-N
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Description

“(1E)-4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one” (CAS: 306979-75-9) is a synthetic enone derivative with the molecular formula C₁₄H₁₈ClNO₂ . Structurally, it features:

  • A conjugated enone system (pent-1-en-3-one backbone) stabilized by resonance.
  • A dimethylamino group at position 1, enhancing solubility and enabling hydrogen-bonding interactions.

Its planar geometry (common in enones) and electronic configuration suggest reactivity in Michael additions or as a precursor for heterocyclic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-10(13(16)8-9-15(2)3)17-12-6-4-11(14)5-7-12/h4-10H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBSAHPNXCCSOM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/N(C)C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 1-(dimethylamino)pent-1-en-3-one.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Reaction Mechanism: The 4-chlorophenol undergoes a nucleophilic substitution reaction with the enone, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

General Reactivity of α,β-Unsaturated Ketones

The compound’s conjugated system allows stabilization of partial charges through hyperconjugation, directing nucleophilic attack to the β-carbon (C4) in 1,4-addition reactions . Key reaction pathways include:

  • Acid-Catalyzed Hydration : In aqueous acid, protonation of the β-carbon generates a resonance-stabilized carbocation, followed by nucleophilic attack by water at the α-carbon (C3) .
  • Nucleophilic Additions : Organometallic reagents (e.g., Grignard) or amines preferentially attack the β-carbon.

Acid-Catalyzed Hydration

Under acidic conditions (e.g., H₃O⁺), the reaction proceeds via:

  • Protonation of the β-carbon to form a carbocation stabilized by resonance.
  • Nucleophilic attack by water at the α-carbon.
  • Deprotonation to yield a 1,4-diol derivative .

Example Pathway :Enone+H3O+Protonated intermediateH2ODiol product\text{Enone}+\text{H}_3\text{O}^+\rightarrow \text{Protonated intermediate}\xrightarrow{\text{H}_2\text{O}}\text{Diol product}

Organometallic Additions

Grignard reagents (e.g., RMgX) add to the β-carbon, followed by ketone tautomerization:Enone+RMgX AdductH2OSubstituted ketone\text{Enone}+\text{RMgX}\rightarrow \text{ Adduct}\xrightarrow{\text{H}_2\text{O}}\text{Substituted ketone}

Substituent Effects on Reactivity

  • 4-Chlorophenoxy Group : The electron-withdrawing chlorine atom deactivates the aromatic ring, reducing electron donation to the enone system and moderating reactivity.
  • Dimethylamino Group : The electron-donating dimethylamino group increases electron density at the α-carbon, potentially altering regioselectivity in polar reactions .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as acting as a drug candidate.

    Industry: Utilized in the production of specialty chemicals or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Chlorophenoxy (Cl) and trifluoromethylphenoxy (CF₃) groups enhance lipophilicity and metabolic stability compared to unsubstituted analogs . Dimethylamino groups improve solubility and modulate electronic properties, influencing reactivity in nucleophilic additions .
  • Conjugation and Planarity :
    • Chalcone derivatives (e.g., compound from ) exhibit near-planar geometries, enhancing π-π stacking interactions in biological targets.
    • Extended conjugation in indole-containing derivatives () broadens absorption spectra, relevant for optoelectronic applications.

Biological Activity

(1E)-4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one, with the chemical formula C₁₃H₁₆ClNO₂ and a molecular weight of 253.72 g/mol, is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential applications in medicine, and relevant case studies.

PropertyValue
Chemical FormulaC₁₃H₁₆ClNO₂
Molecular Weight253.72 g/mol
CAS Number1164506-63-1
MDL NumberMFCD00139114

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound is believed to modulate enzyme activity and receptor binding, which can lead to significant biological effects.

Enzyme Interaction

Research indicates that this compound may act as an inhibitor for certain enzymes, impacting metabolic pathways. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Biological Activity

The compound exhibits a range of biological activities that make it a candidate for further research and potential therapeutic use:

  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. This could be valuable in developing new antibiotics.
  • Anticancer Activity : Some studies have indicated that this compound may inhibit the growth of cancer cells. Its mechanism might involve apoptosis induction and cell cycle arrest.
  • Neurological Applications : Given its interaction with cholinergic systems, there is potential for this compound to be used in treating neurological disorders characterized by cholinergic deficits.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial effects against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent .
  • Cancer Cell Line Studies : In vitro tests on cancer cell lines indicated that the compound could reduce cell viability significantly at certain concentrations, indicating its potential as an anticancer agent .
  • Cholinesterase Inhibition : Research highlighted the compound's ability to inhibit AChE with an IC50 value comparable to established inhibitors, suggesting its relevance in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for (1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one?

  • Methodology : Synthesis typically involves multi-step reactions, such as Claisen-Schmidt condensation or nucleophilic substitution. Key steps include:

  • Step 1 : Formation of the enone backbone via ketone-aldehyde condensation under basic conditions (e.g., NaOH/ethanol).
  • Step 2 : Introduction of the 4-chlorophenoxy group via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and a polar aprotic solvent (e.g., DMF).
  • Step 3 : Amine functionalization using dimethylamine under controlled pH (~8–9) to avoid over-alkylation .
    • Optimization : Reaction yields (~60–75%) are maximized by:
  • Temperature control (70–80°C for Step 1; 25°C for Step 3).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1NaOH/EtOH, 80°C6592%
2DMF, K₂CO₃, 70°C5889%
3Dimethylamine, 25°C7295%

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • NMR Analysis :

  • ¹H NMR : Key signals include:
  • δ 2.8–3.1 ppm (dimethylamino protons, singlet).
  • δ 6.8–7.3 ppm (aromatic protons from 4-chlorophenoxy group).
  • δ 5.5–6.2 ppm (enone α,β-unsaturated ketone protons, doublet of doublets) .
  • ¹³C NMR : Confirms carbonyl (δ ~190 ppm) and quaternary carbons.
    • IR Spectroscopy :
  • Strong absorption at ~1650–1680 cm⁻¹ (C=O stretch).
  • Peaks at ~1250 cm⁻¹ (C-O-C ether stretch) and ~2800 cm⁻¹ (N-CH₃ stretch) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors or enzymes (e.g., kinases). Focus on the enone moiety’s electrophilicity for covalent binding .
  • QSAR Models : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptor/donor counts. Validate with experimental IC₅₀ data from analogous compounds .
    • Data Contradiction Example : Predicted high affinity for 5-HT₂A receptors (docking score: −9.2 kcal/mol) may conflict with in vitro assays due to solvation effects. Mitigate via MD simulations (GROMACS) to assess stability .

Q. How can X-ray crystallography resolve discrepancies in proposed stereochemistry?

  • Crystallization : Grow single crystals via slow evaporation (solvent: chloroform/methanol 9:1).
  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 296 K.
  • Structure Refinement : Confirm the (1E) configuration via torsion angles (C1-C2-C3-C4 ≈ 180°) and hydrogen-bonding networks. Compare with deposited data for (E)-ferrocenyl analogs .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Accelerated Stability Testing :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC.
  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals decomposition onset at ~180°C (ΔH ~150 J/g) .
    • Oxidative Stress Tests : Expose to H₂O₂ (0.1–1.0 mM) to assess enone group susceptibility to radical attack.

Data-Driven Research Challenges

Q. How to address contradictions in reported biological activities of structurally similar compounds?

  • Case Study : Compare antimicrobial activity data for:

  • This compound : MIC = 32 µg/mL (vs. S. aureus).
  • Analog (2-chlorophenyl) : MIC = 8 µg/mL.
    • Root Cause Analysis : Differences may arise from substituent electronic effects (Cl vs. OCH₃) or assay conditions (broth microdilution vs. agar diffusion) .

Q. What metabolomics techniques identify degradation products in vitro?

  • Workflow :

Incubation : Liver microsomes (human/rat) + NADPH, 37°C.

LC-MS/MS Analysis : Use a C18 column (gradient: 5–95% acetonitrile).

Metabolite ID : Major Phase I metabolites include N-demethylated and epoxide derivatives (m/z +16, +32) .

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